Enviroxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antiviral Drug Discovery for Enterovirus 71 (EV-A71) Infection

Scientific Field: Virology, Drug Discovery

Summary of Application: Enviroxime is used as a reference antiviral compound in the study of antiviral treatment against human enterovirus 71 (EV-A71) infection.

Methods of Application: The effects of Enviroxime on cell viability, virus-induced cytopathic effect, and viral RNA yield in EV-A71-infected HIOs and cell line were assessed.

Development of Antiviral Agents for Enteroviruses

Scientific Field: Virology, Antiviral Drug Development

Summary of Application: Enviroxime is part of the studies for the development of antiviral agents for enteroviruses.

Methods of Application: The study reviews recent developments for enteroviruses based on various molecular targets.

Results: The review provides insights into the development of antiviral agents for enteroviruses.

Topical Application Against Rhinovirus Infection

Scientific Field: Virology, Topical Drug Application

Summary of Application: Enviroxime, an inhibitor of rhinovirus replication, was studied in a double-blind, placebo-controlled trial with 99 volunteers.

Methods of Application: The study involved a double-blind, placebo-controlled trial with 99 volunteers.

Antiviral Agents for Enteroviruses

Summary of Application: This study reviews recent developments of antiviral agents for enteroviruses based on various molecular targets that interrupt viral attachment, viral translation, polyprotein processing, and RNA replication.

Methods of Application: The study involves a comprehensive review of recent studies on the development of antiviral agents for enteroviruses.

Aerosol Delivery of Enviroxime in Liposomes

Scientific Field: Virology, Drug Delivery Systems

Summary of Application: This study investigates the delivery of Enviroxime in liposomes via aerosol.

Methods of Application: The study involves testing the antirhinovirus activity and toxicity of the liposome-incorporated Enviroxime (LE) in cell culture and studying its administration by small-particle aerosol.

Antiviral Agents for Enteroviruses

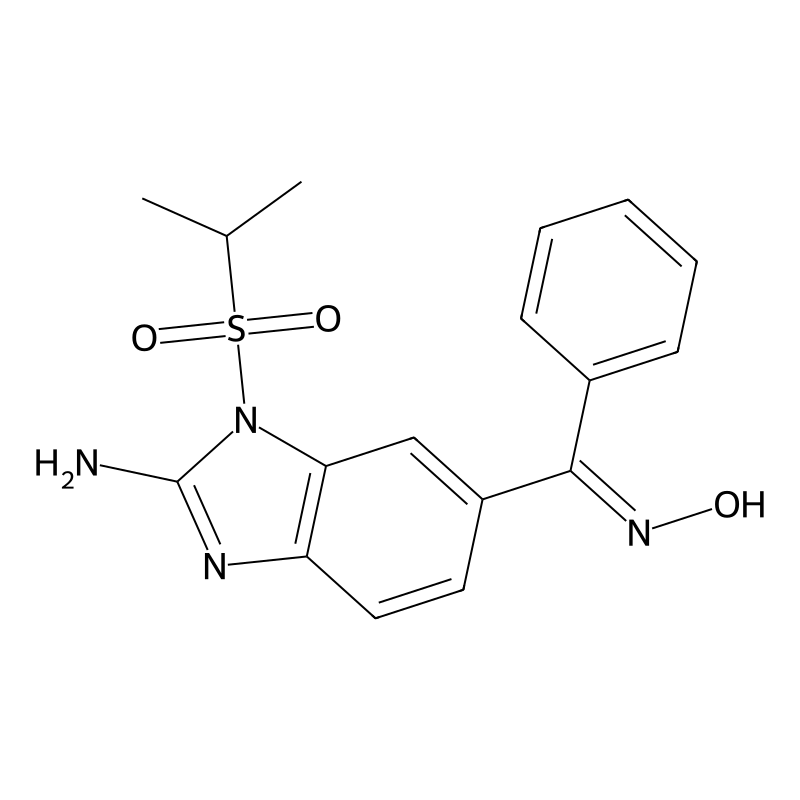

Enviroxime is a benzimidazole derivative recognized for its antiviral properties, particularly against rhinoviruses and enteroviruses. Its mechanism of action primarily involves the inhibition of viral replication by targeting the viral protein 3A, which plays a critical role in the replication process of these viruses. Enviroxime has garnered attention for its potential therapeutic applications in treating viral infections, especially those caused by poliovirus and human rhinovirus.

- Enviroxime acts as a selective phosphatidylinositol 4-kinase type IIIβ inhibitor [, ].

- This enzyme plays a role in viral RNA replication [].

- By inhibiting this enzyme, Enviroxime disrupts the formation of the viral RNA replication complex, thereby suppressing viral replication [, ].

- Studies have shown that Enviroxime can inhibit the synthesis of the viral plus strand RNA, a crucial step in viral replication [].

- Information on the specific hazards and toxicity of Enviroxime is limited.

- As with any new compound, further research is needed to determine its safety profile.

Enviroxime's antiviral activity is linked to its ability to inhibit the synthesis of viral plus-strand RNA. This inhibition occurs through several biochemical interactions:

- Targeting Protein 3A: Enviroxime binds to the 3A protein of viruses, disrupting its function and thereby hindering the replication cycle.

- Inhibition of RNA Synthesis: Studies indicate that enviroxime can be administered several hours post-infection without significant loss of efficacy, suggesting it interferes with RNA replication or protein processing at a critical juncture in the viral life cycle .

- Mutational Resistance: Research has identified mutations in the 3A coding region that confer resistance to enviroxime, highlighting its specific interaction with this protein .

The biological activity of enviroxime is characterized by its potent antiviral effects:

- Inhibition of Viral Replication: Enviroxime effectively inhibits the replication of various strains of rhinoviruses and enteroviruses, making it a valuable compound in virology research .

- Mechanistic Insights: It has been shown to preferentially inhibit the synthesis of the viral plus strand RNA, thus preventing the formation of replication complexes necessary for viral propagation .

The synthesis of enviroxime involves several key steps:

- Starting Materials: The synthesis typically begins with benzimidazole derivatives.

- Chemical Modifications: Various chemical modifications are applied to enhance its antiviral properties. For example, studies have explored C2 analogs to improve potency against poliovirus .

- Analytical Techniques: Techniques such as oligonucleotide-directed mutagenesis are employed to confirm the structure-activity relationship and optimize synthesis pathways.

Enviroxime holds promise in various fields:

- Antiviral Therapy: Its primary application is as an antiviral agent against rhinoviruses and enteroviruses, particularly in treating respiratory infections.

- Research Tool: Enviroxime serves as a valuable tool in virology research for studying the mechanisms of viral replication and resistance .

Interaction studies have revealed critical insights into enviroxime's mechanism:

- Protein Targeting: Enviroxime interacts specifically with viral proteins, particularly 3A and 3AB, which are essential for viral replication.

- Replication Complex Disruption: It prevents normal formation of the replication complex, thereby inhibiting positive-strand RNA synthesis .

Several compounds share structural or functional similarities with enviroxime. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Pleconaril | Piperidine derivative | Inhibits rhinovirus and enterovirus | Targets different viral proteins |

| Rilpivirine | Non-nucleoside reverse transcriptase inhibitor | Primarily used against HIV | Different target virus |

| Cidofovir | Nucleotide analogue | Inhibits viral DNA polymerase | Primarily effective against DNA viruses |

Enviroxime stands out due to its specific targeting of protein 3A in RNA viruses, which is less common among similar antiviral agents.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

Other CAS

Wikipedia

Enviroxime

Dates

2: Arita M, Kojima H, Nagano T, Okabe T, Wakita T, Shimizu H. Phosphatidylinositol 4-kinase III beta is a target of enviroxime-like compounds for antipoliovirus activity. J Virol. 2011 Mar;85(5):2364-72. doi: 10.1128/JVI.02249-10. Epub 2010 Dec 22. PubMed PMID: 21177810; PubMed Central PMCID: PMC3067798.

3: Arita M, Wakita T, Shimizu H. Cellular kinase inhibitors that suppress enterovirus replication have a conserved target in viral protein 3A similar to that of enviroxime. J Gen Virol. 2009 Aug;90(Pt 8):1869-79. doi: 10.1099/vir.0.012096-0. Epub 2009 May 13. PubMed PMID: 19439558.

4: Nikolaeva L, Galabov AS. Antiviral effect of the combination of enviroxime and disoxaril on coxsackievirus B1 infection. Acta Virol. 2000 Apr;44(2):73-8. PubMed PMID: 10989697.

5: Nikolaeva L, Galabov AS. Cytotoxicity of the synergistic antienteroviral combination of enviroxime and disoxaril. Acta Virol. 1999 Aug;43(4):263-5. PubMed PMID: 10749374.

6: Brown-Augsburger P, Vance LM, Malcolm SK, Hsiung H, Smith DP, Heinz BA. Evidence that enviroxime targets multiple components of the rhinovirus 14 replication complex. Arch Virol. 1999;144(8):1569-85. PubMed PMID: 10486111.

7: Victor F, Loncharich R, Tang J, Spitzer WA. Synthesis and antiviral activity of C2 analogs of enviroxime: an exploration of the role of critical functionality. J Med Chem. 1997 Oct 10;40(21):3478-83. PubMed PMID: 9341923.

8: Victor F, Brown TJ, Campanale K, Heinz BA, Shipley LA, Su KS, Tang J, Vance LM, Spitzer WA. Synthesis, antiviral activity, and biological properties of vinylacetylene analogs of enviroxime. J Med Chem. 1997 May 9;40(10):1511-8. PubMed PMID: 9154972.

9: Heinz BA, Vance LM. Sequence determinants of 3A-mediated resistance to enviroxime in rhinoviruses and enteroviruses. J Virol. 1996 Jul;70(7):4854-7. PubMed PMID: 8676522; PubMed Central PMCID: PMC190432.

10: Nikolaeva L, Galabov AS. Synergistic inhibitory effect of enviroxime and disoxaril on poliovirus type 1 replication. Acta Virol. 1995 Dec;39(5-6):235-41. PubMed PMID: 8722291.

11: Langford MP, Ball WA, Ganley JP. Inhibition of the enteroviruses that cause acute hemorrhagic conjunctivitis (AHC) by benzimidazoles; enviroxime (LY 122772) and enviradone (LY 127123). Antiviral Res. 1995 Aug;27(4):355-65. PubMed PMID: 8540755.

12: Heinz BA, Vance LM. The antiviral compound enviroxime targets the 3A coding region of rhinovirus and poliovirus. J Virol. 1995 Jul;69(7):4189-97. PubMed PMID: 7769678; PubMed Central PMCID: PMC189156.

13: Garcon NM, Six HR, Frazer J, Hazlewood C, Gilbert BE, Knight V. Liposomes of enviroxime and phosphatidylcholine: definition of the drug-phospholipid interactions. Antiviral Res. 1989 Mar;11(2):89-98. PubMed PMID: 2729956.

14: Higgins PG, Barrow GI, al-Nakib W, Tyrrell DA, DeLong DC, Lenox-Smith I. Failure to demonstrate synergy between interferon-alpha and a synthetic antiviral, enviroxime, in rhinovirus infections in volunteers. Antiviral Res. 1988 Nov;10(1-3):141-9. PubMed PMID: 3232968.

15: Gilbert BE, Six HR, Wilson SZ, Wyde PR, Knight V. Small particle aerosols of enviroxime-containing liposomes. Antiviral Res. 1988 Sep;9(6):355-65. PubMed PMID: 3228281.

16: Wyde PR, Six HR, Wilson SZ, Gilbert BE, Knight V. Activity against rhinoviruses, toxicity, and delivery in aerosol of enviroxime in liposomes. Antimicrob Agents Chemother. 1988 Jun;32(6):890-5. PubMed PMID: 2843086; PubMed Central PMCID: PMC172302.

17: Ninomiya Y, Aoyama M, Umeda I, Suhara Y, Ishitsuka H. Comparative studies on the modes of action of the antirhinovirus agents Ro 09-0410, Ro 09-0179, RMI-15,731, 4',6-dichloroflavan, and enviroxime. Antimicrob Agents Chemother. 1985 Apr;27(4):595-9. PubMed PMID: 2988431; PubMed Central PMCID: PMC180102.

18: Miller FD, Monto AS, DeLong DC, Exelby A, Bryan ER, Srivastava S. Controlled trial of enviroxime against natural rhinovirus infections in a community. Antimicrob Agents Chemother. 1985 Jan;27(1):102-6. PubMed PMID: 2984980; PubMed Central PMCID: PMC176213.

19: Phillpotts RJ, Wallace J, Tyrrell DA, Tagart VB. Therapeutic activity of enviroxime against rhinovirus infection in volunteers. Antimicrob Agents Chemother. 1983 May;23(5):671-5. PubMed PMID: 6870216; PubMed Central PMCID: PMC184785.

20: Bopp RJ, Miner DJ. Determination of enviroxime in a variety of biological matrixes by liquid chromatography with electrochemical detection. J Pharm Sci. 1982 Dec;71(12):1402-6. PubMed PMID: 7153892.